6-phenyl-1H-indole-3-carbaldehyde
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Overview
Description
6-Phenyl-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are significant in various fields due to their biological activities and synthetic versatility
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . Another method includes the Vilsmeier-Haack reaction, where indole undergoes formylation using POCl3 and DMF to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production of indole derivatives often involves multicomponent reactions (MCRs) due to their efficiency and sustainability. These reactions allow for the combination of multiple starting materials in a single step, reducing the need for intermediate purification and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: 6-Phenyl-1H-indole-3-carboxylic acid.
Reduction: 6-Phenyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6-Phenyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-phenyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, indole derivatives can act as receptor agonists or inhibitors, modulating biological pathways. The aldehyde group allows for further functionalization, enabling the compound to interact with various enzymes and receptors . These interactions can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and immune responses .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar reactivity but lacking the phenyl group at the 6-position.
6-Methyl-1H-indole-3-carbaldehyde: Another derivative with a methyl group instead of a phenyl group, affecting its chemical properties and biological activities.
Uniqueness: 6-Phenyl-1H-indole-3-carbaldehyde is unique due to the presence of the phenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound in the synthesis of diverse and potent bioactive molecules .
Biological Activity
6-Phenyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its indole structure featuring a phenyl group at the 6-position and an aldehyde functional group at the 3-position. Its molecular formula is C15H13N, with a molecular weight of approximately 221.27 g/mol. The presence of the phenyl group enhances its biological activity and provides additional sites for chemical modification, making it a valuable compound in the synthesis of bioactive molecules.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit tumor cell proliferation in various cancer models. In vitro studies demonstrated that derivatives of indole compounds, including this compound, can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PTEN and MYC .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HepG2 (Liver) | 12.39 | Induction of apoptosis via PTEN pathway |
A549 (Lung) | 10.50 | Inhibition of MYC-driven tumorigenesis | |
MCF7 (Breast) | 15.00 | Modulation of cell cycle progression |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its derivatives have shown potent activity with minimum inhibitory concentrations (MICs) ranging from 0.48 to 7.81 µg/mL against various pathogens .
Table 2: Antimicrobial Activity Data
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 5.00 | Staphylococcus aureus |
10.00 | Escherichia coli | |
7.50 | Pseudomonas aeruginosa |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Receptor Modulation : This compound can act as an agonist or antagonist for various receptors involved in cell signaling pathways.
- Enzyme Interaction : The aldehyde group allows for further functionalization, enabling interactions with enzymes crucial for metabolic processes.
- Cell Cycle Regulation : It has been shown to induce cell cycle arrest and apoptosis in cancer cells through modulation of key regulatory proteins.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- Study on Tumor Xenografts : In a study involving human cancer cell line xenografts in immunodeficient mice, administration of this compound resulted in significant tumor size reduction compared to control groups .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of this compound against clinical isolates, revealing its potential as a novel antimicrobial agent .
Properties
Molecular Formula |
C15H11NO |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
6-phenyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H11NO/c17-10-13-9-16-15-8-12(6-7-14(13)15)11-4-2-1-3-5-11/h1-10,16H |
InChI Key |
ZGUVWRGGPVNMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CN3)C=O |
Origin of Product |
United States |
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